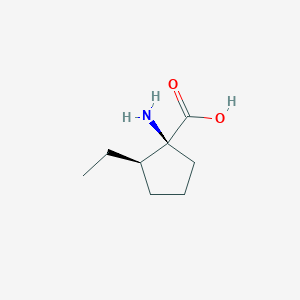![molecular formula C14H26N6O4 B12576053 2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane} CAS No. 291314-39-1](/img/structure/B12576053.png)
2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is a water-soluble azo compound commonly used as a polymerization initiator. It is known for its zwitterionic structure, which allows it to form both cationic and anionic latex. This compound is particularly valued in the field of polymer chemistry due to its ability to initiate polymerization under mild conditions without causing discoloration or corrosion of polymerization facilities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} typically involves the reaction of 2-(2-carboxyethyl)amidino]propane with an azo compound under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves large-scale batch or continuous processes. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying. The industrial production methods are designed to maximize yield and purity while minimizing waste and environmental impact .
化学反応の分析
Types of Reactions
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines and other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
科学的研究の応用
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a polymerization initiator for the synthesis of various polymers, including acrylamide and methacrylate polymers.
Biology: The compound is used in the study of biological systems, particularly in the investigation of polymer-protein interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The zwitterionic structure of the compound allows it to interact with both cationic and anionic species, facilitating the formation of various types of polymers .
類似化合物との比較
Similar Compounds
2,2’-Azobis{2-methylpropionamidine}: Another azo compound used as a polymerization initiator, but it lacks the carboxyethyl group.
2,2’-Azobis{2-cyanopropane}: A similar compound with a cyano group instead of the carboxyethyl group.
2,2’-Azobis{2-(2-hydroxyethyl)propane}: A compound with a hydroxyethyl group, used in different polymerization applications.
Uniqueness
2,2’-Azobis{2-[n-(2-carboxyethyl)amidino]propane} is unique due to its zwitterionic structure, which allows it to form both cationic and anionic latex. This property makes it highly versatile in various polymerization processes. Additionally, its ability to initiate polymerization under mild conditions without causing discoloration or corrosion is a significant advantage over other similar compounds .
特性
CAS番号 |
291314-39-1 |
|---|---|
分子式 |
C14H26N6O4 |
分子量 |
342.39 g/mol |
IUPAC名 |
3-[[1-amino-2-[[1-amino-1-(2-carboxyethylimino)-2-methylpropan-2-yl]diazenyl]-2-methylpropylidene]amino]propanoic acid |
InChI |
InChI=1S/C14H26N6O4/c1-13(2,11(15)17-7-5-9(21)22)19-20-14(3,4)12(16)18-8-6-10(23)24/h5-8H2,1-4H3,(H2,15,17)(H2,16,18)(H,21,22)(H,23,24) |
InChIキー |
NMZSJIQGMAGSSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=NCCC(=O)O)N)N=NC(C)(C)C(=NCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B12575980.png)




![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)


![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)


![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
